

N-deacetyl-N-formylcolchicine structural analogs activity comparison

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Compound Focus: N-deacetyl-N-formylcolchicine

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Activity Comparison of Colchicine and Its Analogs

The following table summarizes the key experimental data for colchicine, **N-deacetyl-N-formylcolchicine**, and other relevant analogs, focusing on microtubule binding and cytotoxic activity.

Compound Name	Structural Feature	Tubulin Binding Affinity (Binding Score)	Cytotoxic Activity (IC50 in μM)	Key Experimental Findings
Colchicine	Reference compound	-7.4 kcal/mol [1]	Varies by cell line (e.g., 25.3 μM in MDA MB-231) [2]	Binds β -tubulin at the colchicine binding site (CBS), inhibits microtubule polymerization, arrests cell cycle at G2/M phase [1] [3] [2].

Compound Name	Structural Feature	Tubulin Binding Affinity (Binding Score)	Cytotoxic Activity (IC50 in μM)	Key Experimental Findings
N-deacetyl-N-formylcolchicine (Gloriosine)	Formamide group at C-7 of Ring B [1]	-7.5 kcal/mol [1]	63.94% cell viability at 0.0004 mg/mL ($\sim 0.74 \mu\text{M}$) [1]	>85% binding overlap with colchicine at CBS; induces C-metaphase, condensed chromosomes; 14% mitotic index (vs. 24% control) [1].
Thiocolchicine	Thiomethyl group at C-10 of Ring C [2]	N/A	Varies by cell line (e.g., $39 \mu\text{M}$ in SF268) [2]	Often more active than colchicine; scaffold for highly active derivatives [2].
N-deacetylthiocolchicine	Combination of deacetylated C-7 and thiomethyl C-10 [3]	N/A	Demonstrated significant anticancer activity in derivatives [3]	Serves as a precursor for novel derivatives with enhanced activity [3].

Detailed Experimental Protocols

The data in the table above is derived from specific, robust experimental methods. Here are the detailed protocols for the key studies cited.

In Silico Molecular Docking (for Binding Affinity)

This protocol was used to determine the binding scores and interactions for colchicine and **N-deacetyl-N-formylcolchicine** [1].

- **Objective:** To analyze and compare the microtubule-binding affinity of gloriosine and colchicine at the colchicine binding site (CBS) on β -tubulin.
- **Procedure:**
 - **Protein and Ligand Preparation:** The 3D structure of tubulin was obtained from a protein data bank. The structures of colchicine and gloriosine were prepared for docking.
 - **Docking Simulation:** Molecular docking experiments were performed using docking software. The binding site was defined around the known CBS.
 - **Binding Pose Analysis:** The binding pose of the docked gloriosine was validated by overlapping it with the pose of co-crystallized colchicine.
 - **Interaction Plotting:** Two-dimensional (2D) interaction diagrams were generated using Ligplot+ software to visualize and quantify hydrophobic interactions and hydrogen bonds between the ligands and tubulin amino acids.
- **Key Metric:** The binding score (in kcal/mol) indicates the strength of the interaction, with more negative values representing stronger binding.

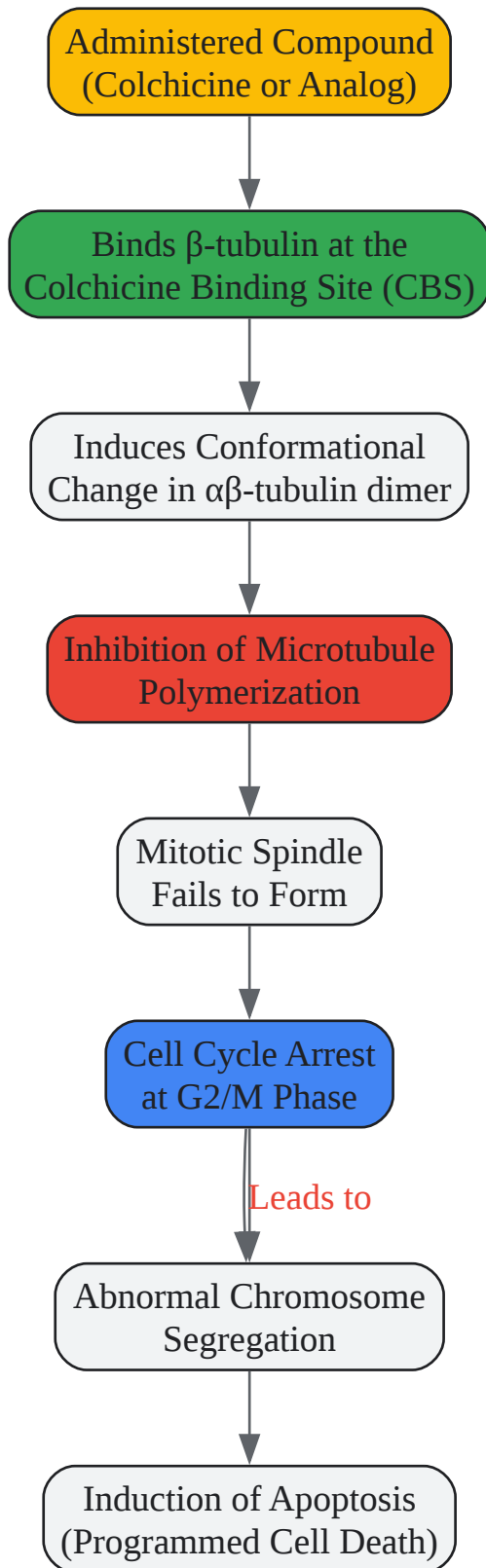
In Vivo Anti-Proliferative and Cytological Assay

This protocol describes the in vivo validation of gloriosine's anti-mitotic activity [1].

- **Objective:** To validate the anti-mitotic and anti-proliferative activity of gloriosine observed in silico.
- **Procedure:**
 - **Treatment:** Cells or biological systems were treated with a low concentration of gloriosine (0.0004 mg/mL).
 - **Cell Viability Assay:** A cell viability assay (e.g., MTT) was performed to determine the anti-proliferative activity, reported as the percentage of viable cells compared to an untreated control.
 - **Mitotic Index Calculation:** Slides of treated cells were prepared and stained. The mitotic index was calculated as the percentage of cells undergoing mitosis in the treated group versus the control group.
 - **Transmission Electron Microscopy (TEM):** Treated cells were processed and examined under TEM to observe ultrastructural abnormalities in cell division, such as chromosome condensation and nuclear enlargement.
- **Key Metrics:** Percentage of cell viability and mitotic index.

Mechanism of Action: Microtubule Disruption Pathway

The compounds compared above share a common mechanism of action. The following diagram illustrates the pathway through which they disrupt cell division.



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Key Insights for Researchers

- **Focus on Ring B:** The high activity of **N-deacetyl-N-formylcolchicine** highlights that modifications to the acetamide group on **Ring B** are a promising strategy for developing new analogs, potentially offering different binding kinetics and metabolic profiles [1] [3].
- **Synergistic Modifications:** Many potent derivatives involve dual modifications. For instance, using **N-deacetylthiocolchicine** as a core structure allows for simultaneous optimization at C-7 and C-10, which has yielded compounds with significant anticancer activity [3].
- **Consider Nanoformulations:** To overcome the common challenges of toxicity and narrow therapeutic windows associated with colchicinoids, recent research explores encapsulating them in **nanoparticles**. This approach can improve drug delivery to tumor sites and enhance the therapeutic index [3].

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References

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